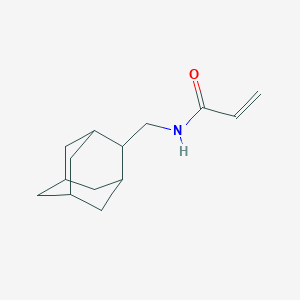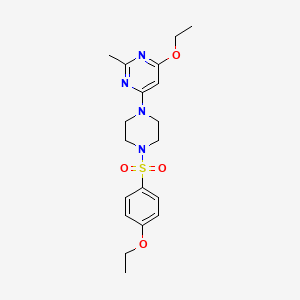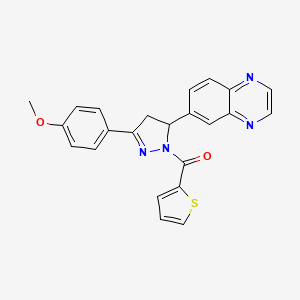
(3-(4-methoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar molecules has been reported in the literature. For example, a novel AIE molecule of (2,3-bis(4-(dimethylamino)phenyl)quinoxalin-6-yl)(phenyl)methanone (designated as LD-red) was facilely synthesized through a single-step reaction with commercially available materials .Molecular Structure Analysis
The molecular structure of this compound includes a quinoxalin-6-yl group, a 4,5-dihydro-1H-pyrazol-1-yl group, a 4-methoxyphenyl group, and a thiophen-2-yl group.Chemical Reactions Analysis
While specific chemical reactions involving this compound have not been found, similar compounds have been used in various applications. For instance, LD-red, a similar compound, has been used as a reversible fluorescent thermometer .Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Studies
Convergent Synthesis and Cytotoxicity : A study presented a convergent synthesis of polysubstituted diheteroaryl methanones, closely related to the queried compound. These compounds were evaluated for cytotoxicity in human leukocytes, providing insights into potential medical applications (Bonacorso et al., 2016).
Antimicrobial Agents Design : Another study focused on the synthesis of quinoxaline-based propanones, similar in structure to the queried compound. These compounds exhibited substantial antimicrobial activity, showcasing their potential in treating infections (Kumar et al., 2014).
Corrosion Inhibition in Mild Steel : A research explored the application of quinoxaline-based propanones as corrosion inhibitors in mild steel. The studies included both experimental and computational approaches, revealing the efficiency of these compounds in protecting against corrosion (Olasunkanmi & Ebenso, 2019).
Molecular Docking Studies for Anticancer Activity : A novel series of pyrazoline incorporated isoxazole derivatives, similar to the queried compound, were designed and synthesized. These compounds were evaluated for anticancer activity against human breast cancer cell lines, highlighting the potential for cancer treatment applications (Radhika et al., 2020).
Spectroscopic Properties and Electrochemical Studies
Spectroscopic Properties of Substituted Derivatives : A study examined the electronic absorption, excitation, and fluorescence properties of 3-amino-substituted-thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones. This research can be instrumental in understanding the photophysical behaviors of similar compounds (Al-Ansari, 2016).
Electrochemical Synthesis and Properties : Research focused on the electrochemical synthesis of novel 8-amino-1,4-benzoxazine derivatives, starting from compounds structurally related to the queried chemical. These derivatives possess anti-stress oxidative properties, indicating potential for therapeutic applications (Largeron & Fleury, 1998).
Structural and Functional Analysis
Structural Characterization and Synthesis : A study detailed the synthesis of a compound closely resembling the queried chemical, focusing on its crystal structure and confirming it through various spectral methods (Liu Fang-ming, 2012).
Isomorphous Structural Analysis : Research on isomorphous structures related to the queried compound revealed insights into the rule of chlorine-methyl exchange. This study aids in understanding the structural analogues of the compound (Swamy et al., 2013).
Eigenschaften
IUPAC Name |
[5-(4-methoxyphenyl)-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O2S/c1-29-17-7-4-15(5-8-17)19-14-21(27(26-19)23(28)22-3-2-12-30-22)16-6-9-18-20(13-16)25-11-10-24-18/h2-13,21H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGFZAJYPURMZIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC4=NC=CN=C4C=C3)C(=O)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(4-methoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-[(E)-2-cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] 4-methoxybenzoate](/img/structure/B2730503.png)
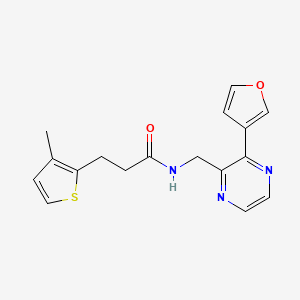
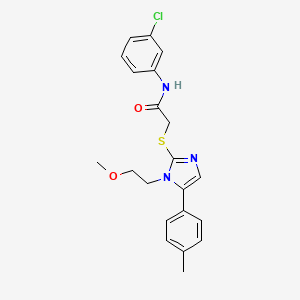
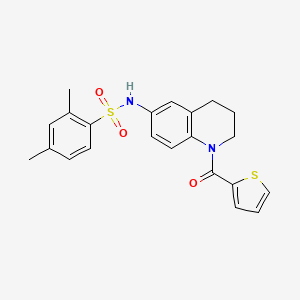
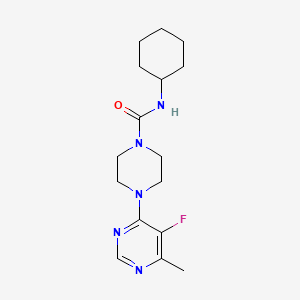
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-(5,6-dichloro-1,3-dioxoisoindol-2-yl)acetate](/img/structure/B2730514.png)

![2-methyl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B2730516.png)
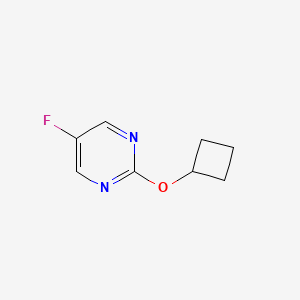
![2-[3-(2-Methoxyethoxy)phenyl]acetic acid](/img/structure/B2730519.png)
![methyl 2-(8-(3-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2730520.png)
![methyl 4-[(E)-[1-[3-(dimethylamino)propyl]-2-(furan-2-yl)-4,5-dioxopyrrolidin-3-ylidene]-hydroxymethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B2730521.png)
